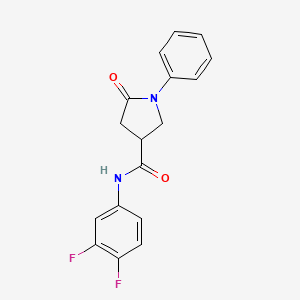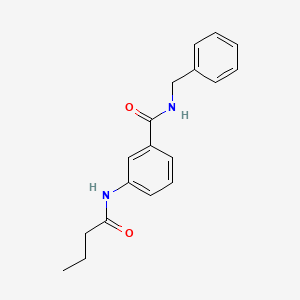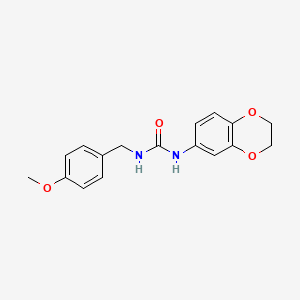
N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders. In
Wirkmechanismus
N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is known to play a crucial role in cognitive function, memory, and learning. By binding to the receptor, N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide enhances its activity, leading to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have significant effects on the central nervous system. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its specificity for the α7 nAChR. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its relatively low potency compared to other α7 nAChR modulators. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown great promise as a potential therapeutic agent for various neurological disorders. Future research should focus on further elucidating its mechanism of action and exploring its potential as an analgesic and anti-inflammatory agent. In addition, the development of more potent and selective α7 nAChR modulators may lead to the development of more effective therapies for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-7-6-12(9-15(14)19)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFQRCJSNSUWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4677455.png)

![1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4677462.png)
![2-amino-4-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B4677476.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dichlorophenyl)butanamide](/img/structure/B4677484.png)
![N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4677490.png)

![methyl 4-chloro-3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4677501.png)
![3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4677508.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4677519.png)
![3-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4677529.png)
![N-(2-furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677532.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677534.png)